Here's what we know:
The molecule consists of three key parts:
While the presence of functional groups suggests potential applications in various fields, there is currently no scientific literature readily available detailing the specific use of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine in scientific research. This might be due to:
(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine is an organic compound characterized by its unique structure, which includes an imidazole ring and a benzyl group. The molecular formula for this compound is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol. The imidazole moiety contributes significantly to the compound's chemical properties, while the 2-methylbenzyl group enhances its lipophilicity and solubility, making it a candidate for various biological applications .
There is currently no scientific literature available describing a specific mechanism of action for this compound.
The biological activity of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine is notable due to its potential interactions with biological targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with protein residues, influencing enzyme activity and protein-ligand interactions. Preliminary studies suggest potential antimicrobial and anticancer properties, although specific mechanisms of action remain to be fully elucidated .
The synthesis of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine typically involves a nucleophilic substitution reaction between 3-(imidazol-1-yl)propylamine and 2-methylbenzyl chloride. This reaction is performed under basic conditions in an organic solvent such as dichloromethane or toluene. The process generally includes:
The compound has a range of applications across various fields:
Interaction studies focus on how (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine engages with biological targets. Its mechanism likely involves coordination with metal ions or hydrogen bonding with amino acid residues in proteins, which can modulate the activity of enzymes and receptors. These interactions may enhance the compound's bioavailability and efficacy in therapeutic applications .
Several compounds share structural similarities with (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine:
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| (3-Imidazol-1-yl-propyl)-(2-chlorobenzyl)-amine | Imidazole derivative | Potentially antimicrobial | Contains chlorine substituent |
| (3-Imidazol-1-yl-propyl)-(2-methoxybenzyl)-amine | Imidazole derivative | Medicinal chemistry | Contains methoxy substituent |
| (3-Imidazol-1-yl-propyl)-(2-nitrobenzyl)-amine | Imidazole derivative | Antimicrobial research | Contains nitro substituent |
The uniqueness of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine lies in its specific combination of the imidazole ring and the 2-methylbenzyl group. This distinct structure imparts unique chemical and biological properties, making it particularly valuable for various research applications compared to its analogs.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃ [1] |
| Molecular Weight (g/mol) | 229.32 [1] |
| CAS Registry Number | 626209-37-8 [2] [1] |
| IUPAC Name | 3-(1H-imidazol-1-yl)-N-(2-methylbenzyl)propan-1-amine [1] |
| InChI Key | IDDDUAQICFOXAS-UHFFFAOYSA-N [1] |
| SMILES | CC1=CC=CC=C1CNCCCN2C=CN=C2 [1] |
According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is 3-(1H-imidazol-1-yl)-N-(2-methylbenzyl)propan-1-amine [1]. This nomenclature precisely describes the structural arrangement, beginning with the propan-1-amine backbone, indicating a three-carbon chain terminated by a primary amine that has been substituted [1]. The 3-(1H-imidazol-1-yl) designation specifies the imidazole ring attachment at the third carbon position of the propyl chain [1]. The N-(2-methylbenzyl) portion indicates the substitution of the amine nitrogen with a benzyl group bearing a methyl substituent at the ortho position [1].
The imidazole ring constitutes a fundamental structural component of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine, contributing significantly to its chemical properties and potential biological activities [3] [4]. Imidazole is characterized as a planar five-membered aromatic heterocycle containing three carbon atoms and two nitrogen atoms positioned at the 1 and 3 locations [3] [4]. The ring system exhibits aromatic character due to the presence of six π-electrons, consisting of a pair of electrons from the protonated nitrogen atom and one electron from each of the remaining four ring atoms [3] [4].
The imidazole moiety displays amphiprotic properties, functioning as both an acid and a base [3] [4]. As an acid, imidazole exhibits a pKa value of approximately 14.5, making it less acidic than carboxylic acids and phenols but slightly more acidic than alcohols [3] [4]. As a base, the pKa of the conjugate acid is approximately 7, rendering imidazole significantly more basic than pyridine [3] [4]. The compound demonstrates high polarity, evidenced by a calculated dipole moment of 3.61 debye, and exhibits complete solubility in water [3] [4].
Table 2: Structural Components and Features
| Structural Component | Description | Chemical Formula |
|---|---|---|
| Imidazole Ring | Five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 [3] [4] | C₃H₄N₂ |
| Propyl Linker Chain | Three-carbon aliphatic chain connecting imidazole to secondary amine [5] | C₃H₆ |
| 2-Methylbenzyl Group | Benzyl group with methyl substituent at ortho position (position 2) [6] | C₈H₉ |
| Secondary Amine Functionality | Central nitrogen atom bonded to both propyl chain and methylbenzyl group [7] | NH |
The propyl linker chain serves as a crucial structural bridge connecting the imidazole ring to the secondary amine functionality [5]. This three-carbon alkyl substituent possesses the linear chemical formula −CH₂CH₂CH₃ and provides conformational flexibility to the overall molecular structure [5]. The propyl group is obtained by removing one hydrogen atom from the terminal carbon of propane, creating an attachment point for the imidazole nitrogen [5]. This linear arrangement allows for rotational freedom around the carbon-carbon bonds, contributing to the molecule's conformational diversity [8].
The propyl linker's flexibility plays a significant role in determining the spatial relationship between the imidazole ring and the secondary amine center [8]. Research on similar compounds has demonstrated that propyl linkers can adopt various conformations, potentially influencing binding interactions and molecular recognition processes [8]. The three-carbon chain length provides an optimal balance between flexibility and structural constraint, allowing the molecule to adopt conformations suitable for specific molecular interactions while maintaining sufficient rigidity for selective binding [8].
The 2-methylbenzyl group represents a substituted aromatic component attached to the secondary amine nitrogen [6]. This moiety consists of a benzyl group (phenylmethyl) with a methyl substituent positioned at the ortho location (position 2) of the benzene ring [6]. The 2-methylbenzyl structure exhibits characteristic aromatic properties, including π-electron delocalization and planar geometry [6]. The methyl substituent at the ortho position introduces steric effects that can influence the molecule's conformational preferences and intermolecular interactions [6].
The aromatic nature of the benzyl component contributes to the overall hydrophobic character of this portion of the molecule [6]. The ortho-methyl substitution pattern creates a specific steric environment that may affect the compound's binding affinity and selectivity in biological systems [6]. The 2-methylbenzyl group can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and potential cation-π interactions depending on the molecular environment [6].
The secondary amine functionality constitutes the central linking element that connects the propyl-imidazole chain with the 2-methylbenzyl group [7]. Secondary amines are characterized by having two carbon substituents attached to the nitrogen atom, distinguishing them from primary amines (one carbon substituent) and tertiary amines (three carbon substituents) [7]. This structural feature is crucial for the compound's chemical reactivity and potential biological activity [7].
Secondary amines serve as important reagents for carbon-nitrogen bond formation reactions, which are essential in organic synthesis and medicinal chemistry applications [7]. The nitrogen atom in secondary amines possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor and participate in various intermolecular interactions [7] [9]. The specific substitution pattern in (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine creates a unique electronic environment around the secondary amine nitrogen, potentially influencing its basicity and hydrogen bonding capabilities [7] [9].
The conformational behavior of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine is governed by the rotational freedom around multiple single bonds within the propyl linker chain and the flexibility of the secondary amine center [8] [10]. Molecular modeling studies of similar imidazole-containing compounds have demonstrated that these molecules can adopt various conformational states depending on their environmental conditions [8] [10]. The preferred conformations are typically determined by minimizing steric clashes while maximizing favorable intramolecular interactions [10].
Research on analogous compounds has indicated that molecules containing imidazole-propyl-amine structural motifs often exhibit U-shaped conformations when involved in binding interactions [8]. These conformational preferences arise from the balance between the rigid aromatic components (imidazole and benzyl rings) and the flexible aliphatic linker [8]. The rotatable bonds within the structure, totaling six as indicated by computational analysis, provide sufficient conformational flexibility to accommodate various spatial arrangements [1].
Intramolecular interactions play a crucial role in stabilizing specific conformational states of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine [11] [12]. The compound's structure presents multiple opportunities for internal hydrogen bonding, particularly involving the imidazole nitrogen atoms and the secondary amine functionality [12] [13]. The imidazole ring can serve as both a hydrogen bond donor and acceptor, depending on the protonation state of its nitrogen atoms [12] [13].
Studies of imidazole-containing molecules have demonstrated the significance of nitrogen-hydrogen-nitrogen hydrogen bonding patterns [12] [13]. The secondary amine nitrogen, with its lone pair of electrons, can participate as a hydrogen bond acceptor in interactions with the imidazole ring system [13]. These intramolecular hydrogen bonds can stabilize particular conformational arrangements and influence the overall molecular geometry [11] [13]. Additionally, the aromatic rings may engage in weak π-π interactions when the molecular conformation brings them into proximity [11].
Table 3: Molecular Properties Related to Conformational Analysis
| Property | Value |
|---|---|
| Exact Mass (Da) | 229.157862 [1] |
| Heavy Atom Count | 17 [1] |
| Hydrogen Bond Donors | 1 [1] |
| Hydrogen Bond Acceptors | 3 [1] |
| Rotatable Bonds | 6 [1] |
| Topological Polar Surface Area (Ų) | 29.85 [1] |
Computational structural predictions for (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine can be performed using various theoretical methods, including density functional theory calculations and molecular mechanics approaches [14] [10] [15]. These computational techniques enable the prediction of ground-state conformations, energy barriers between different conformational states, and the identification of stable molecular geometries [14] [10] [15].
Density functional theory calculations using methods such as B3LYP with appropriate basis sets can provide accurate geometric parameters and relative energies of different conformational isomers [15]. The computational analysis typically involves geometry optimization to identify local energy minima corresponding to stable conformations [15]. Machine learning-based approaches are increasingly being employed to predict molecular conformations more efficiently, particularly for complex organic molecules with multiple rotatable bonds [14] [10].
(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine, with the molecular formula C₁₄H₁₉N₃ and a molecular weight of 229.32 grams per mole [1], exists as a crystalline solid or viscous liquid at room temperature. The compound exhibits characteristics typical of organic amines containing aromatic systems. The presence of both imidazole and benzyl functionalities contributes to its physical appearance, which is generally described as a clear to pale yellow substance when pure [1].
The molecular structure incorporates three distinct moieties: an imidazole ring system, a propyl linker chain, and a 2-methylbenzyl group [1]. This structural arrangement influences the compound's physical properties through intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals forces. The imidazole ring contributes to the compound's polar character, while the methylated benzyl group provides hydrophobic characteristics [2].
The solubility profile of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine is determined by its amphiphilic nature, containing both hydrophilic and hydrophobic regions within the same molecule. The compound demonstrates appreciable solubility in water due to the basic nitrogen atoms in both the imidazole ring and the secondary amine linkage [1]. These nitrogen centers can form hydrogen bonds with water molecules, facilitating aqueous dissolution.
| Solvent Type | Predicted Solubility | Mechanism |
|---|---|---|
| Water | Moderate to high | Hydrogen bonding with nitrogen atoms |
| Polar organic solvents | High | Dipole-dipole interactions |
| Non-polar solvents | Low to moderate | Limited hydrophobic interactions |
The calculated logarithmic partition coefficient (LogP) value of 2.37 indicates a moderate lipophilicity [1], suggesting the compound can partition between aqueous and organic phases. This property is particularly relevant for biological applications where membrane permeability is important. The presence of the 2-methyl substituent on the benzyl ring slightly increases the lipophilic character compared to the unsubstituted benzyl analog [2].
The ultraviolet-visible absorption spectrum of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine reflects the electronic transitions within its aromatic systems. Based on the spectroscopic behavior of its constituent chromophores, the compound is expected to exhibit primary absorption maxima in the range of 206-209 nanometers [3] [4] [5].
The imidazole moiety contributes significantly to the UV absorption characteristics. Imidazole itself displays a characteristic absorption peak near 209 nanometers with a molar absorptivity of approximately 4.99 × 10³ liters per mole per centimeter [6]. This absorption arises from π→π* electronic transitions within the five-membered heterocyclic ring system [6].
The benzyl component adds additional absorption features, with benzylamine showing absorption maxima at 206 and 256 nanometers [4] [5]. The 2-methyl substitution on the benzyl ring is expected to cause minor shifts in these absorption bands due to electronic and steric effects. The propyl linker, being saturated, does not contribute significantly to the UV absorption profile.
| Chromophore | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|---|
| Imidazole ring | 206-209 | 4.99 × 10³ | π→π* |
| Benzyl group | 206, 256 | Not specified | π→π, n→π |
| Combined system | ~206-209 | Not available | Multiple transitions |
The fluorescence characteristics of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine are largely governed by the imidazole component, which is known to exhibit pH-sensitive fluorescence behavior [7] [8]. Imidazole-containing fluorophores typically display complex emission profiles that depend on the protonation state of the nitrogen atoms within the heterocyclic ring.
Under acidic conditions, the compound is expected to show emission around 600 nanometers due to protonation of the imidazole nitrogen [7]. In neutral aqueous solutions, the fluorescence maximum shifts to approximately 560 nanometers, while under basic conditions, further blue-shifting to around 530 nanometers occurs [7]. This pH-dependent fluorescence behavior results from excited-state proton transfer processes and changes in the electronic structure upon protonation or deprotonation [7].
The quantum yield of fluorescence is typically enhanced in the protonated form compared to the neutral or deprotonated states [7]. The benzyl substituent may contribute to the overall fluorescence through conjugation effects, potentially affecting both the emission wavelength and quantum efficiency. However, the presence of flexible alkyl chains can introduce non-radiative decay pathways that may reduce the overall fluorescence intensity [9].
Thermal properties of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine have not been extensively characterized in the available literature. However, based on structural analogs and the thermal behavior of similar imidazole-containing compounds, several predictions can be made regarding its thermal stability and phase transition temperatures.
The melting point is expected to be influenced by intermolecular hydrogen bonding capabilities of the imidazole ring and the secondary amine group. Similar compounds in this class typically exhibit melting points in the range of 50-120°C, depending on the specific substitution pattern and molecular packing in the solid state [10] [11].
Thermal decomposition likely occurs at temperatures above 200°C, with the imidazole ring generally being more thermally stable than the aliphatic portions of the molecule [12]. The presence of the benzyl group may provide additional thermal stability through resonance stabilization of decomposition intermediates.
(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine exhibits complex acid-base behavior due to the presence of multiple basic sites within its molecular structure. The compound contains two primary basic centers: the secondary amine linkage and the imidazole ring nitrogen atoms [12] [13].
| Basic Site | pKa Value | Protonation Behavior |
|---|---|---|
| Secondary amine | ~9.3 | First protonation site |
| Imidazole N-3 | ~7.0 | Second protonation site |
| Imidazole N-H | ~14.5 | Deprotonation site |
The secondary amine group, analogous to benzylamine (pKa = 9.33) [14], is expected to have a pKa value around 9.3 [1]. This makes it the most basic site in the molecule and the primary location for protonation under physiological pH conditions. The electron-donating effect of the benzyl group slightly enhances the basicity compared to simple alkyl amines [15].
The imidazole ring system exhibits amphoteric behavior, functioning as both an acid and a base [12] [13]. As a base, the unprotonated nitrogen (N-3) has a pKa of approximately 7.0, making it about sixty times more basic than pyridine [13]. This represents the conjugate acid pKa (pKBH⁺) and indicates that under physiological conditions, this site will be partially protonated.
As an acid, the imidazole NH group has a pKa of approximately 14.5 [12] [13], making it slightly more acidic than alcohols but less acidic than phenols. Deprotonation at this site occurs only under strongly basic conditions and results in the formation of an imidazolate anion with enhanced nucleophilic character [16].
The presence of multiple ionizable groups creates a complex pH-dependent charge distribution. At physiological pH (7.4), the secondary amine will be predominantly protonated (positively charged), while the imidazole ring will exist in equilibrium between neutral and protonated forms. This charge distribution significantly influences the compound's solubility, protein binding affinity, and membrane permeability characteristics [17].